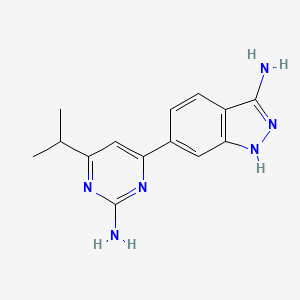

6-(2-amino-6-propan-2-ylpyrimidin-4-yl)-1H-indazol-3-amine

Description

GSK2250882 is a chemical compound that belongs to the family of 3-aminoindazolesThis kinase is part of the death-associated protein kinase family and is involved in various cellular processes, including apoptosis and cell proliferation .

Properties

Molecular Formula |

C14H16N6 |

|---|---|

Molecular Weight |

268.32 g/mol |

IUPAC Name |

6-(2-amino-6-propan-2-ylpyrimidin-4-yl)-1H-indazol-3-amine |

InChI |

InChI=1S/C14H16N6/c1-7(2)10-6-11(18-14(16)17-10)8-3-4-9-12(5-8)19-20-13(9)15/h3-7H,1-2H3,(H3,15,19,20)(H2,16,17,18) |

InChI Key |

VBJULRMRDQBSIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1)C2=CC3=C(C=C2)C(=NN3)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of GSK2250882 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the indazole core, followed by the introduction of the amino group at the 3-position. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the indazole ring. Industrial production methods may involve optimization of these conditions to improve yield and scalability .

Chemical Reactions Analysis

GSK2250882 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The amino group at the 3-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a valuable chemical probe for studying the function of STK17A kinase and its role in cellular processes.

Biology: The compound is used in cell-based assays to investigate the effects of STK17A inhibition on cell proliferation and apoptosis.

Medicine: GSK2250882 has potential therapeutic applications in the treatment of cancers where STK17A is overexpressed, such as head and neck squamous cell carcinoma and glioblastoma multiforme.

Mechanism of Action

GSK2250882 exerts its effects by inhibiting the activity of the serine/threonine kinase STK17A. The compound binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition disrupts the signaling pathways involved in cell proliferation and apoptosis, leading to reduced tumor growth and increased cell death in cancer cells .

Comparison with Similar Compounds

GSK2250882 is part of the 3-aminoindazole family, which includes other compounds such as GSK2283293 and GKS2298859. These compounds share a similar core structure but differ in their substituents and stereochemistry. GSK2250882 is unique in its specific inhibitory activity against STK17A, while other compounds in the family may target different kinases or exhibit varying degrees of potency .

Similar Compounds

- GSK2283293

- GKS2298859

- JNK-IN-7

These compounds have been studied for their potential as kinase inhibitors and their applications in cancer research and therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.